
(1-Boc-6-fluoro-5-indazolyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Boc-6-fluoro-5-indazolyl)methanol typically involves the reaction of 6-fluoroindazole with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the Boc-protected intermediate. This intermediate is then subjected to reduction using a reducing agent like sodium borohydride (NaBH4) to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: (1-Boc-6-fluoro-5-indazolyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to modify the indazole ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding ketone, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
Chemistry: (1-Boc-6-fluoro-5-indazolyl)methanol is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology and Medicine: Indazole derivatives, including this compound, have shown potential as therapeutic agents due to their biological activities. They are investigated for their anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a building block for various chemical processes .
Mechanism of Action
The mechanism of action of (1-Boc-6-fluoro-5-indazolyl)methanol is primarily related to its ability to interact with biological targets. The indazole ring can bind to specific enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .
Comparison with Similar Compounds
- 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone
- 1-(5-Chloro-1H-indazol-1-yl)ethanone
- 1-(6-Bromo-1H-indazol-1-yl)ethanone
Comparison: Compared to these similar compounds, (1-Boc-6-fluoro-5-indazolyl)methanol is unique due to the presence of the Boc-protecting group and the hydroxyl functionality. These features enhance its solubility and reactivity, making it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C13H15FN2O3 |
|---|---|
Molecular Weight |
266.27 g/mol |
IUPAC Name |
tert-butyl 6-fluoro-5-(hydroxymethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C13H15FN2O3/c1-13(2,3)19-12(18)16-11-5-10(14)9(7-17)4-8(11)6-15-16/h4-6,17H,7H2,1-3H3 |
InChI Key |
OHPUXFBDMWTWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


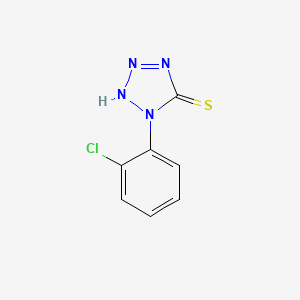
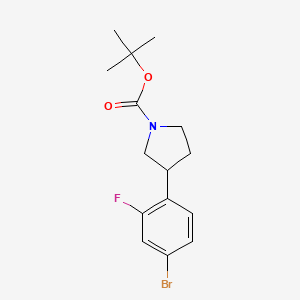
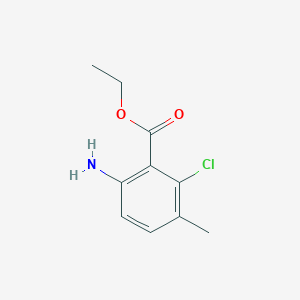
![2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665039.png)

![5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13665045.png)
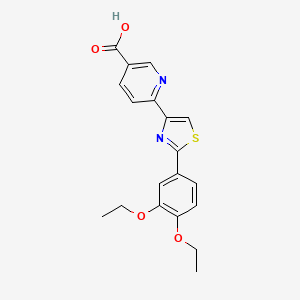
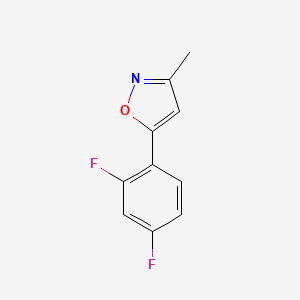
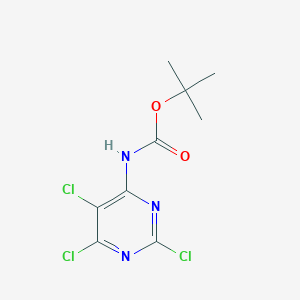
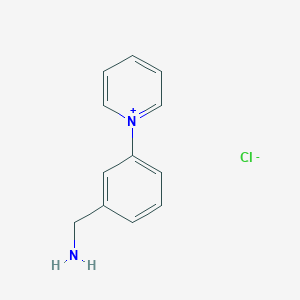

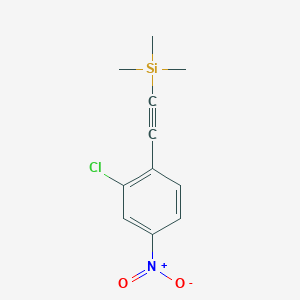
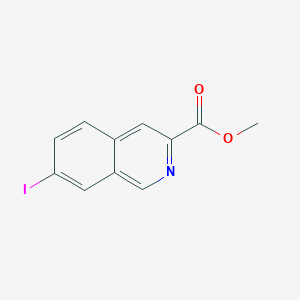
![5-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13665093.png)
